molecular formula C14H18ClNO4S B2911695 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid CAS No. 743451-72-1

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B2911695
CAS No.: 743451-72-1
M. Wt: 331.81
InChI Key: ADUTVRHCCHVNQG-UHFFFAOYSA-N
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Description

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H18ClNO4S It is characterized by the presence of a chloro group, a cyclohexyl group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and cyclohexylmethylamine.

    Formation of Sulfamoyl Group: The cyclohexylmethylamine is reacted with a sulfonyl chloride derivative to form the sulfamoyl group.

    Coupling Reaction: The sulfamoyl group is then coupled with 2-chlorobenzoic acid under suitable reaction conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid: Unique due to the presence of both a chloro group and a sulfamoyl group.

    2-Chloro-5-[cyclohexyl(methyl)amino]benzoic acid: Similar structure but lacks the sulfamoyl group.

    2-Chloro-5-[methylsulfamoyl]benzoic acid: Similar structure but lacks the cyclohexyl group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-16(10-5-3-2-4-6-10)21(19,20)11-7-8-13(15)12(9-11)14(17)18/h7-10H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUTVRHCCHVNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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